Product packaging for H-Tyr(Bzl)-OBzl.HCl(Cat. No.:CAS No. 52142-01-5)

H-Tyr(Bzl)-OBzl.HCl

Cat. No.: B613031
CAS No.: 52142-01-5
M. Wt: 397,88 g/mole
InChI Key: DYLKTBYVTWFYGQ-FTBISJDPSA-N
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Description

Significance of Tyrosine Derivatives in Chemical Biology

Tyrosine, a non-essential amino acid, is a fundamental component of proteins and plays a crucial role in numerous biological processes. ontosight.aiwikipedia.org Its derivatives are of particular interest to scientists due to their involvement in vital functions such as signal transduction and as precursors to neurotransmitters and hormones. ontosight.aiontosight.ai The phenolic hydroxyl group on tyrosine's side chain is a key site for modifications like phosphorylation, a process that can dramatically alter a protein's function and is central to many cellular signaling pathways. wikipedia.orgamerigoscientific.com

In the realm of chemical biology and pharmaceutical research, tyrosine derivatives serve as building blocks for the synthesis of drugs targeting a range of conditions, including neurological disorders and cancer. ontosight.ai For instance, L-DOPA, a well-known tyrosine derivative, is a cornerstone in the treatment of Parkinson's disease. amerigoscientific.com The ability to synthesize and modify tyrosine derivatives allows researchers to create novel molecules with specific biological activities, furthering our understanding of complex biological systems and aiding in the development of new therapeutic agents. ontosight.aifrontiersin.org

Role of Benzyl (B1604629) Protecting Groups in Peptide Chemistry

The synthesis of peptides, which are chains of amino acids, is a stepwise process that requires precise control over the reactive functional groups of each amino acid. libretexts.orgwikipedia.org To prevent unwanted side reactions, chemists employ "protecting groups" to temporarily block these reactive sites. wikipedia.orgjocpr.com Benzyl groups (Bzl) are a common and effective choice for protecting both the carboxylic acid and the hydroxyl group on the side chain of amino acids like tyrosine. libretexts.orgthieme-connect.de

The carboxyl group is often protected as a benzyl ester, which can be readily formed and later removed under mild conditions, such as through hydrolysis or catalytic hydrogenolysis. libretexts.org Similarly, the hydroxyl group of tyrosine is protected as a benzyl ether. thieme-connect.de This protection strategy, often part of a broader "Boc/Bzl" approach in solid-phase peptide synthesis (SPPS), is crucial for ensuring that the peptide chain is assembled in the correct sequence. wikipedia.orgbiosynth.com The stability of the benzyl protecting groups under various reaction conditions, coupled with their straightforward removal, makes them a vital tool in the synthesis of complex peptides and other organic molecules. jocpr.comthieme-connect.de

Overview of H-Tyr(Bzl)-OBzl.HCl as a Building Block in Complex Molecule Synthesis

This compound, also known as O-Benzyl-L-tyrosine benzyl ester hydrochloride, is a commercially available and widely used derivative of L-tyrosine. ruifuchemical.comiris-biotech.de In this compound, both the carboxylic acid function (as a benzyl ester, -OBzl) and the phenolic hydroxyl group (as a benzyl ether, -Bzl) are protected. The amino group is present as a hydrochloride salt (.HCl), which enhances its stability and handling. glpbio.com

These protective groups prevent the reactive sites of the tyrosine molecule from interfering during a chemical reaction, allowing for the selective formation of peptide bonds at the amino terminus. biosynth.com Once the desired peptide sequence is assembled, the benzyl protecting groups can be removed to reveal the final, functional peptide. libretexts.orgub.edu This strategic use of this compound as a pre-protected building block streamlines the synthesis of complex peptides and other molecules, making it an essential reagent in both academic laboratories and the pharmaceutical industry. ontosight.aithieme-connect.de

Physicochemical Properties of this compound

Property Value Source
CAS Number 52142-01-5 glpbio.comsigmaaldrich.com
Molecular Formula C23H23NO3.HCl glpbio.com
Molecular Weight 397.9 g/mol glpbio.comsigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity Typically >98% sigmaaldrich.com
Storage Temperature Inert atmosphere, Room Temperature or 2-8°C iris-biotech.desigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24ClNO3 B613031 H-Tyr(Bzl)-OBzl.HCl CAS No. 52142-01-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3.ClH/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;/h1-14,22H,15-17,24H2;1H/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLKTBYVTWFYGQ-FTBISJDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662685
Record name Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52142-01-5
Record name Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthesis Methodologies and Strategies for H Tyr Bzl Obzl.hcl

Established Synthetic Routes for H-Tyr(Bzl)-OBzl.HCl

The primary and most direct method for producing this compound involves the reaction of its immediate precursor with hydrogen chloride. This step is the culmination of a multi-step synthesis where the protecting groups are already in place.

The final step in the synthesis of this compound is the protonation of the free amino group of O-benzyl-L-tyrosine benzyl (B1604629) ester with hydrogen chloride. chembk.com This reaction is typically carried out by treating a solution of the O-benzyl-L-tyrosine benzyl ester with a source of anhydrous hydrogen chloride, such as HCl gas or a solution of HCl in an organic solvent like ether or dioxane. oup.com The result is the formation of the hydrochloride salt, which precipitates from the solution and can be isolated through filtration. This salt form enhances the stability and handling of the compound.

Table 1: Reported Yields for Key Synthetic Steps

Reaction Reagents Yield
L-Tyrosine to L-Tyrosine Ethyl Ester Hydrochloride Thionyl chloride, Ethanol 94.7% chemicalbook.com
L-Tyrosine to L-Tyrosine Ethyl Ester Hydrochloride Ethanolic hydrogen chloride 80% chemicalbook.com
L-Tyrosine to O-Benzyl-L-Tyrosine Benzyl bromide, NaOH, CuSO4 64% thieme-connect.de

Reaction of O-benzyl-L-tyrosine benzyl ester with hydrogen chloride

Protecting Group Chemistry in the Synthesis of this compound Precursors

The synthesis of this compound is heavily reliant on the use of protecting groups to mask the reactive functional groups of the tyrosine molecule: the α-amino group, the phenolic hydroxyl group, and the carboxylic acid group. This strategy allows for selective reactions to occur at the desired positions.

To prevent unwanted reactions at the α-amino group during the synthesis of the precursors, various protecting groups are employed. Common choices include:

Boc (tert-butyloxycarbonyl): This group is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable under many reaction conditions but can be removed with acid. mtu.edu The synthesis of N-Boc-O-benzyl-L-tyrosine from O-benzyl-L-tyrosine has been reported with an 80% yield. thieme-connect.de

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is base-labile, making it orthogonal to the acid-labile Boc and benzyl protecting groups. This is particularly useful in solid-phase peptide synthesis. thieme-connect.de A patent describes a method for preparing O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine with yields up to 86.6%. google.com

Z (benzyloxycarbonyl or Cbz): Introduced using benzyl chloroformate, the Z group is removable by catalytic hydrogenation. google.com

The phenolic hydroxyl group of tyrosine is reactive and requires protection to prevent side reactions such as O-alkylation. The benzyl (Bzl) group is a common choice for this purpose. thieme-connect.de The synthesis of O-benzyl-L-tyrosine can be achieved by reacting L-tyrosine with benzyl bromide in the presence of a base. thieme-connect.demtu.edu The copper(II) complex of tyrosine is often used as an intermediate to facilitate this reaction. thieme-connect.de The benzyl ether is stable to many reagents but can be cleaved by catalytic hydrogenation. thieme-connect.de

The carboxylic acid group of tyrosine is typically protected as an ester to prevent its participation in undesired reactions. The benzyl ester (OBzl) is frequently used because it can be deprotected under mild conditions, specifically by catalytic hydrogenation, at the same time as the O-benzyl ether and N-benzyloxycarbonyl (Z) groups, if present. google.comnih.gov The formation of the benzyl ester can be accomplished through various esterification methods, such as reaction with benzyl alcohol in the presence of an acid catalyst.

Table 2: Common Protecting Groups in this compound Synthesis

Functional Group Protecting Group Abbreviation Deprotection Conditions
α-Amino tert-Butyloxycarbonyl Boc Acid (e.g., TFA) thieme-connect.demtu.edu
α-Amino 9-Fluorenylmethyloxycarbonyl Fmoc Base (e.g., piperidine) thieme-connect.de
α-Amino Benzyloxycarbonyl Z (or Cbz) Catalytic Hydrogenation google.com
Side-Chain Hydroxyl Benzyl Bzl Catalytic Hydrogenation thieme-connect.de
Carboxyl Benzyl Ester OBzl Catalytic Hydrogenation google.comnih.gov

Compound Names

Side-Chain Protection of Tyrosine (Bzl)

Advanced Synthetic Techniques and Innovations

The preparation of this compound and related protected amino acids has evolved significantly, with advancements aimed at improving efficiency, yield, and purity. These techniques are broadly categorized into solution-phase, solid-phase, and enzymatic methods.

Solution-phase synthesis remains a fundamental and versatile method for preparing protected amino acids like this compound. This classical approach involves carrying out reactions in a homogeneous liquid medium, which allows for straightforward monitoring and control of reaction conditions. slideshare.netthieme-connect.de

A common strategy involves the protection of the functional groups of L-tyrosine in a stepwise manner. The phenolic hydroxyl group is often protected first as a benzyl ether. This can be achieved by reacting L-tyrosine with benzyl bromide in the presence of a base. academie-sciences.fr Subsequently, the carboxylic acid is esterified to form a benzyl ester, and finally, the amino group is protected, often with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) group. academie-sciences.frpeptide.com The final step to obtain the hydrochloride salt involves the removal of the N-terminal protecting group (e.g., Boc) using a strong acid like hydrogen chloride (HCl) or trifluoroacetic acid (TFA). academie-sciences.frug.edu.pl

Key aspects of solution-phase synthesis include the choice of protecting groups and coupling reagents. slideshare.net For instance, the benzyl group for the phenolic hydroxyl is removable by catalytic hydrogenation or strong acids like HF, though the latter can sometimes lead to benzylation of the aromatic ring. ug.edu.pl The selection of coupling reagents is also critical in subsequent peptide synthesis steps where this building block is used. slideshare.net

Recent innovations in solution-phase synthesis focus on improving efficiency and sustainability. Group-Assisted Purification (GAP) chemistry is one such advancement that avoids traditional chromatographic purification by using a protective group that facilitates easy separation of the product. nih.gov Another development is the use of biomimetic coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®), which can significantly speed up the coupling reactions. mdpi.com

Table 1: Key Reagents in Solution-Phase Synthesis of Tyrosine Derivatives

Reagent/Protecting GroupPurposeTypical ApplicationReference
Benzyl bromide (BnBr)Protection of the phenolic hydroxyl groupO-benzylation of tyrosine academie-sciences.fr
Di-tert-butyl dicarbonate (Boc₂O)N-terminal amino group protectionBoc-protection of amino acids academie-sciences.fr
Trifluoroacetic acid (TFA)Removal of Boc protecting groupDeprotection step in Boc chemistry ug.edu.pl
Hydrogen chloride (HCl)Formation of hydrochloride salt and/or deprotectionFinal salt formation academie-sciences.fr
Cyclic propylphosphonic anhydride (T3P®)Coupling reagentAccelerates peptide bond formation mdpi.com

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, offers a streamlined alternative to solution-phase methods, particularly for the synthesis of longer peptides. peptide.combeilstein-journals.org In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner. peptide.combeilstein-journals.org While this compound itself is typically prepared in solution, its protected precursor, such as Fmoc-Tyr(Bzl)-OH or Boc-Tyr(Bzl)-OH, is a crucial component in SPPS. peptide.com

The choice of protecting group strategy is paramount in SPPS. The most common are the Fmoc/tBu and Boc/Bn strategies. ug.edu.plgoogle.com In the Fmoc/tBu strategy, the N-terminal Fmoc group is removed by a mild base like piperidine, while the side-chain protecting groups (like tert-butyl for Tyr) are cleaved at the end with a strong acid. ug.edu.plnih.gov The benzyl (Bzl) protecting group on the tyrosine side chain is more commonly associated with the Boc/Bn strategy, where the Boc group is removed by a moderate acid like TFA, and the benzyl group is cleaved by a stronger acid like HF. peptide.comug.edu.pl However, the Bzl group's partial instability to TFA makes it more suitable for Fmoc chemistry in some cases. peptide.com

Adaptations in SPPS have focused on developing new resins and protecting groups to enhance efficiency and minimize side reactions. For instance, specialized resins like 2-chlorotrityl resin have been used for the synthesis of sulfated tyrosine-containing peptides. google.com Furthermore, the development of automated synthesizers, including microwave-assisted instruments, has significantly accelerated the SPPS process. beilstein-journals.org

Table 2: Comparison of SPPS Strategies for Tyrosine-Containing Peptides

StrategyN-terminal ProtectionSide-Chain Protection (Tyr)Deprotection ConditionsKey FeaturesReference
Fmoc/tBu Fmoctert-Butyl (tBu)N-Fmoc: Piperidine; Side-chain: TFAOrthogonal; widely used for automated synthesis. ug.edu.plgoogle.com
Boc/Bn BocBenzyl (Bzl)N-Boc: TFA; Side-chain: HFClassic method; Bzl group offers different cleavage chemistry. peptide.comug.edu.pl

Enzymatic synthesis is emerging as a green and highly selective alternative for the preparation of peptide and amino acid derivatives. Enzymes operate under mild conditions, often in aqueous environments, and exhibit high stereospecificity, which can reduce the need for protecting groups and minimize side reactions.

While the direct enzymatic synthesis of this compound is not widely documented, enzymes are used in related transformations. For example, proteases can be used to catalyze the formation of peptide bonds. In the context of tyrosine derivatives, enzymes like calf intestinal phosphatase (CIP) have been used to deprotect phosphorylated tyrosine residues in a highly specific manner, showcasing the potential for enzymatic deprotection strategies. nih.gov The application of enzymes in peptide synthesis is an active area of research, with the potential to offer more sustainable and efficient synthetic routes in the future.

Solid-Phase Synthesis Applications and Adaptations

Purification and Characterization in Synthesis

The synthesis of this compound necessitates rigorous purification and characterization to ensure the final product is of high purity and has the correct chemical structure.

Chromatography is an indispensable tool for both purification and purity assessment in the synthesis of this compound and its precursors.

Thin Layer Chromatography (TLC): TLC is often used as a quick and simple method to monitor the progress of a reaction. For example, it can be used to determine when the starting material, L-tyrosine, has been fully consumed during the esterification process. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the gold standard for assessing the purity of the final product and intermediates. It is also used for the purification of peptides synthesized using this compound. The yield of synthetic steps is often determined by HPLC analysis. google.com

Column Chromatography: This technique is frequently employed for the purification of intermediates during synthesis. For example, after a coupling reaction, the crude product can be purified on a silica (B1680970) gel column to remove unreacted starting materials and byproducts.

Spectroscopic methods are crucial for confirming the chemical structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For instance, the presence of benzyl groups can be confirmed by the characteristic signals of the aromatic protons and the benzylic CH₂ groups in the ¹H NMR spectrum. NMR can also be used to monitor the efficiency of coupling steps in solution-phase synthesis. thieme-connect.de

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming that the desired product has been formed. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for mass analysis. The molecular weight of this compound is 397.9 g/mol . glpbio.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups. For example, the successful benzylation of the hydroxyl group of tyrosine can be indicated by the appearance of a C-O ether stretching band. nih.gov

Iii. Reactivity and Chemical Transformations of H Tyr Bzl Obzl.hcl

Role as an Amino Acid Ester Hydrochloride

H-Tyr(Bzl)-OBzl.HCl, chemically known as O-Benzyl-L-tyrosine benzyl (B1604629) ester hydrochloride, is a derivative of the amino acid L-tyrosine. iris-biotech.de In this compound, both the carboxylic acid group and the phenolic hydroxyl group are protected by benzyl (Bzl) groups, and the α-amino group is present as a hydrochloride salt. iris-biotech.de This specific combination of protecting groups and the salt form dictates its role and reactivity in chemical synthesis, particularly in peptide chemistry.

The primary function of this compound is to serve as a building block in peptide synthesis. The benzyl esterification of the C-terminus and the benzylation of the tyrosine side-chain hydroxyl group prevent these functionalities from participating in unintended reactions during peptide bond formation. bachem.com The hydrochloride salt form enhances the stability and crystallinity of the compound, making it easier to handle and store compared to the free amine. bachem.com Amino acid esters are generally more stable for storage when they are in the form of salts with strong acids like hydrochloric acid. bachem.com

The presence of the benzyl protecting groups is a key feature. The O-benzyl protection of the tyrosine side chain is common in both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) based peptide synthesis strategies. peptide.com However, the benzyl ether is susceptible to partial cleavage by trifluoroacetic acid (TFA), which is used for Boc-group removal. This makes it more suitable for the Fmoc strategy, where the final cleavage is typically performed under harsher acidic conditions that can remove the benzyl group. peptide.comthieme-connect.de

Deprotonation and its Role in Subsequent Reactions

The hydrochloride salt of the α-amino group in this compound renders the amino group unreactive towards acylation. Therefore, prior to its use as an amino component in a coupling reaction, the amino group must be liberated from its salt form. This is achieved through a deprotonation step, which is typically carried out in situ by the addition of a tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). google.comub.edu

The addition of the base neutralizes the hydrochloride, generating the free amino group, which is a potent nucleophile. This nucleophilic amino group is then able to attack the activated carboxyl group of the incoming N-protected amino acid, leading to the formation of a peptide bond. luxembourg-bio.com The choice of base and the reaction conditions for deprotonation are crucial to avoid side reactions, such as racemization. whiterose.ac.uk

An alternative method for the deprotonation of hydrochloride salts of peptide esters involves the use of zinc dust. This method provides a simple and efficient way to obtain the free amino peptide ester, which can then be used directly in coupling reactions without the need for a tertiary base. core.ac.uk

Coupling Reactions in Peptide Synthesis

Once deprotonated, the free amino group of H-Tyr(Bzl)-OBzl is ready to act as the amino component in a peptide coupling reaction. In this role, it reacts with an N-protected amino acid whose carboxyl group has been activated. This reaction results in the formation of a dipeptide, where the newly formed peptide bond links the N-protected amino acid to the tyrosine residue. luxembourg-bio.comthieme-connect.de

For example, in a solution-phase synthesis, an N-protected amino acid like Boc-Pro-OH can be coupled with this compound in the presence of a coupling reagent and a base to yield the protected dipeptide Boc-Pro-Tyr(Bzl)-OBzl. google.com This process can be repeated sequentially to elongate the peptide chain.

The benzyl protecting groups on the tyrosine side chain and the C-terminus remain intact during the coupling reaction and are typically removed at a later stage of the synthesis, often during the final deprotection step. thieme-connect.de

A variety of coupling reagents and additives are employed to facilitate the efficient formation of the peptide bond and to minimize side reactions, particularly racemization. luxembourg-bio.comthieme-connect.de

Common coupling reagents used in conjunction with this compound and other amino acid esters include:

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in the presence of additives. thieme-connect.deglpbio.com

Phosphonium Salts: Reagents like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) have been utilized. luxembourg-bio.com

Uronium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another popular choice, especially in solid-phase synthesis. thieme-connect.de

Other Reagents: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to be an effective coupling reagent that exhibits remarkable resistance to racemization. luxembourg-bio.com Titanium tetrachloride (TiCl4) in pyridine (B92270) has also been demonstrated as an effective system for peptide bond formation. rsc.org

Additives are often included to enhance the reaction rate and suppress racemization. The most common additives are:

N-Hydroxytriazoles: 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are widely used to form active esters that are less prone to racemization. luxembourg-bio.comthieme-connect.de

3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt): This additive is particularly useful in preventing epimerization. thieme-connect.de

Table 1: Examples of Coupling Reagents and Additives Used in Peptide Synthesis

Reagent/AdditiveAbbreviationClassKey Features
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideWidely used, forms a urea (B33335) byproduct. glpbio.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarbodiimideWater-soluble byproduct, convenient for workup. thieme-connect.de
Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium SaltEffective coupling reagent. luxembourg-bio.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUUronium SaltCommonly used in solid-phase peptide synthesis. thieme-connect.de
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-oneDEPBTPhosphonium-basedHigh resistance to racemization. luxembourg-bio.com
1-HydroxybenzotriazoleHOBtAdditiveSuppresses racemization by forming active esters. thieme-connect.de
1-Hydroxy-7-azabenzotriazoleHOAtAdditiveMore effective than HOBt in some cases. luxembourg-bio.com
Titanium tetrachlorideTiCl4Lewis AcidUsed in pyridine for effective condensation. rsc.org

Maintaining the stereochemical integrity of the chiral center of the amino acid is of paramount importance in peptide synthesis, as even small amounts of racemization can lead to diastereomeric impurities that are difficult to separate. whiterose.ac.ukthieme-connect.de Racemization can occur through the formation of an oxazolone (B7731731) intermediate, which is facilitated by an activated carboxyl group and can lead to the loss of chirality at the α-carbon. thieme-connect.de

The use of urethane-based N-protecting groups like Boc and Fmoc helps to suppress oxazolone formation and thus minimize racemization compared to N-acyl protecting groups. thieme-connect.de Furthermore, the addition of reagents like HOBt or HOAt is crucial for preserving stereochemical integrity. luxembourg-bio.com These additives react with the activated carboxyl group to form an active ester that is more reactive towards the amino component but less prone to oxazolone formation. luxembourg-bio.com

Studies using reagents like DEPBT have shown very little racemization even with extended reaction times. luxembourg-bio.com Similarly, the TiCl4-assisted method has been shown to produce dipeptides with high diastereoselectivity, indicating preservation of stereochemical integrity. rsc.org Careful control of reaction conditions, such as temperature and the choice of base, is also essential to prevent racemization.

Investigation of Coupling Reagents and Additives

Stability and Degradation Pathways in Synthetic Procedures

This compound is generally stable under normal storage conditions, typically at 2-8°C in an inert atmosphere. iris-biotech.de However, it can be susceptible to degradation under certain conditions encountered during synthetic procedures.

The benzyl ether protecting group on the tyrosine side chain exhibits limited stability towards the acidic conditions used for the removal of the Boc protecting group (e.g., 50% TFA in CH2Cl2). thieme-connect.de Repeated exposure to these conditions can lead to partial cleavage of the O-benzyl group, which can complicate the synthesis of longer peptides using the Boc/Bzl strategy. peptide.comthieme-connect.de To address this, more acid-stable protecting groups like the 2,6-dichlorobenzyl group have been developed. thieme-connect.de

The benzyl ester at the C-terminus is also susceptible to cleavage under strongly acidic conditions, such as with HF or TfOH, which are often used in the final deprotection step of the Boc/Bzl strategy. thieme-connect.de It can also be removed by catalytic hydrogenation. thieme-connect.de

During coupling reactions, especially if the reaction conditions are not optimized, side reactions can occur. For example, in the presence of a strong base, there is a risk of racemization. whiterose.ac.uk Additionally, the purity of solvents and reagents is important, as contaminants like water can lead to undesired side reactions. thieme-connect.de

Stability Under Acidic and Basic Conditions

The stability of this compound under different pH conditions is a critical consideration in its application, particularly within the iterative steps of peptide synthesis. The two benzyl-based protecting groups exhibit distinct, yet related, labilities.

Acidic Conditions: Both the benzyl ether and benzyl ester are susceptible to cleavage by strong acids. organic-chemistry.org The O-benzyl group on the tyrosine side chain is known to be more labile to acid than benzyl ethers protecting aliphatic hydroxyl groups, such as those on serine or threonine. thieme-connect.de Specifically, O-benzyl-protected tyrosine is not sufficiently stable for repeated use in Boc/Bzl solid-phase peptide synthesis (SPPS) where 50% trifluoroacetic acid (TFA) is used for Nα-Boc deprotection. thieme-connect.de It has been reported that treatment with a TFA/CH2Cl2 mixture for just 15 minutes can remove over 0.5% of the O-benzyl protecting group. thieme-connect.de This premature deprotection can also occur during the removal of other Boc groups in the peptide chain. nih.gov The benzyl ester group is also cleaved under these strong acid conditions, such as with hydrogen fluoride (B91410) (HF) or hydrogen bromide (HBr) in trifluoroacetic acid. nih.govbachem.com

Basic Conditions: In contrast, O-benzyl-protected tyrosine residues are generally stable under the basic conditions used in the Fmoc strategy for peptide synthesis, which typically involves treatment with piperidine. thieme-connect.de However, the benzyl ester at the C-terminus can be susceptible to base-catalyzed hydrolysis (saponification). This reaction is often avoided during peptide synthesis as it can lead to racemization of the C-terminal amino acid. google.com

Table 1: Stability of Protecting Groups in this compound

Protecting GroupConditionStability/LabilityNotesReference
Tyrosine Benzyl EtherStrong Acid (e.g., 50% TFA, HF)LabilePartial removal during Boc deprotection steps. More labile than aliphatic benzyl ethers. thieme-connect.denih.govpeptide.com
Tyrosine Benzyl EtherBase (e.g., Piperidine)StableSuitable for use in Fmoc-based peptide synthesis. thieme-connect.de
C-Terminal Benzyl EsterStrong Acid (e.g., HF)LabileCleaved during final peptide deprotection. bachem.com
C-Terminal Benzyl EsterBase (e.g., NaOH)LabileSusceptible to hydrolysis (saponification), which can cause racemization. google.com

Impact of Protecting Group Lability

The lability of the benzyl protecting groups is a double-edged sword. While it allows for their eventual removal, their sensitivity, particularly to acid, can lead to unwanted side reactions during synthesis. The partial removal of the O-benzyl group from the tyrosine side chain by TFA makes it less ideal for Boc-based strategies, especially in the synthesis of longer peptides. peptide.com The premature exposure of the phenolic hydroxyl group can lead to undesired modifications in subsequent steps.

The acid-lability of the O-benzyl group is a significant concern due to the potential for an acid-catalyzed O- to C-migration of the benzyl group on the tyrosine side chain. nih.gov This rearrangement leads to the formation of 3-benzyltyrosine, an undesired and isomeric byproduct. thieme-connect.debibliomed.org This side reaction can occur upon exposure to strong acids like HF or even TFA. thieme-connect.de

Minimizing Side Reactions (e.g., Diketopiperazine Formation)

Careful control of reaction conditions is paramount to minimize side reactions when using this compound.

Diketopiperazine Formation: One of the most common side reactions at the dipeptide stage is the formation of 2,5-diketopiperazines (DKPs). acs.org Following the deprotection of the N-terminal amino group of a dipeptide ester, the free amine can perform an intramolecular nucleophilic attack on the C-terminal ester carbonyl. google.comacs.org This cyclization reaction, which can be catalyzed by either acid or base, results in the cleavage of the dipeptide from the synthetic route and the formation of a stable six-membered ring. google.comsci-hub.se The propensity for DKP formation is highly sequence-dependent. acs.org

Alkylation: As mentioned, the primary side reaction specific to the protected tyrosine residue is the acid-catalyzed rearrangement that forms 3-benzyltyrosine. thieme-connect.denih.gov This intramolecular alkylation can be suppressed by using scavengers, which are molecules that trap the reactive carbocations generated during acidolysis. thieme-connect.de Common scavengers include anisole (B1667542) or a combination of TFA and acetic acid (7:3 ratio). thieme-connect.denih.gov Using HBr in a mixture of phenol (B47542) and p-cresol (B1678582) instead of HBr in TFA has also been shown to reduce this side reaction. nih.gov

Selective Deprotection Strategies

The presence of two distinct but chemically similar protecting groups in this compound necessitates strategies for their selective removal. This is crucial for synthetic routes that require the manipulation of the C-terminal carboxyl group while the side chain remains protected, or vice versa.

Benzyl Ester Cleavage

Selective cleavage of the C-terminal benzyl ester in the presence of the side-chain benzyl ether is a key transformation.

Catalytic Hydrogenolysis: The most common and mild method for cleaving benzyl esters is catalytic hydrogenolysis. oup.com This reaction is typically carried out using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source. acsgcipr.org This method is advantageous because it generally does not affect the benzyl ether on the tyrosine side chain under controlled conditions.

Transfer Hydrogenation: An alternative to using gaseous hydrogen is catalytic transfer hydrogenation. rsc.org This method employs a hydrogen donor molecule, such as cyclohexene (B86901), 1,4-cyclohexadiene, or formic acid, in the presence of a palladium catalyst. rsc.orgresearchgate.net It is an effective and convenient way to remove benzyl ester groups. acsgcipr.org

Lewis Acid-Mediated Cleavage: Certain Lewis acids can achieve selective cleavage. For instance, tin(IV) chloride (SnCl4) has been reported to selectively cleave benzyl esters in the presence of benzyl ethers, a selectivity not observed with many other Lewis acids like BCl3. dal.ca

Benzyl Ether Cleavage from Tyrosine Side Chain

The removal of the benzyl ether from the tyrosine side chain is typically performed at the final stage of peptide synthesis, often concurrently with cleavage from a solid-phase resin.

Strong Acidolysis: Strong acids are routinely used for the final deprotection step. Reagents such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) effectively cleave the benzyl ether. thieme-connect.de This process almost always requires the use of scavengers like anisole, dimethyl sulfide (B99878) (DMS), or thiophenol to prevent the alkylation of sensitive residues, including the newly deprotected tyrosine, by the released benzyl cations. thieme-connect.de A thioanisole-trifluoroacetic acid system has been shown to deprotect O-benzyl-L-tyrosine quantitatively without O-to-C rearrangement. jst.go.jp

Catalytic Hydrogenation: In solution-phase synthesis, catalytic hydrogenation is a preferred method for cleaving the benzyl ether as it completely prevents the side reaction of ring alkylation. thieme-connect.de Using freshly prepared palladium black catalyst with a hydrogen donor like cyclohexene can remove the benzyl ether group from tyrosine. rsc.org

Table 2: Selective Deprotection Methods

Target GroupMethodReagentsKey FeaturesReference
Benzyl EsterCatalytic HydrogenolysisH₂, Pd/CMild conditions; generally selective over benzyl ether. oup.comacsgcipr.org
Benzyl EsterCatalytic Transfer HydrogenationCyclohexene or Formic Acid, Pd/C or Pd BlackConvenient alternative to H₂ gas. rsc.orgresearchgate.net
Benzyl EsterLewis Acid CleavageSnCl₄Offers selectivity for benzyl ester over benzyl ether. dal.ca
Benzyl EtherStrong AcidolysisHF, TFMSA, or TFA/ThioanisoleRequires scavengers to prevent side reactions (e.g., alkylation). thieme-connect.dejst.go.jp
Benzyl EtherCatalytic HydrogenationH₂, Pd BlackPrevents ring alkylation side reaction. thieme-connect.dersc.org

Iv. Applications in Peptide and Peptidomimetic Synthesis Research

Incorporation into Linear Peptide Sequences

The primary application of H-Tyr(Bzl)-OBzl.HCl is as a C-terminal starting material for the stepwise synthesis of linear peptides in solution. thieme-connect.degoogle.com The benzyl (B1604629) ester protects the C-terminal carboxyl group, preventing it from reacting during the sequential coupling of subsequent amino acids to the free N-terminus. Researchers utilize this compound to build peptide chains from the C-terminus to the N-terminus. For instance, in the synthesis of a protected tetrapeptide building block for S. solfataricus RNase, the synthesis started with H-Gly-OBzl, and a Boc-protected tyrosine was coupled in a stepwise manner. thieme-connect.de

The benzyl protection on the tyrosine side chain prevents unwanted side reactions at the phenolic hydroxyl group during peptide elongation. peptide.compeptide.com This is particularly important as the unprotected hydroxyl group can be acylated during coupling steps. While the O-benzyl group has some lability in trifluoroacetic acid (TFA), making it less ideal for extensive Boc-based solid-phase synthesis, it is suitable for the synthesis of moderately sized peptides and for use in Fmoc-based strategies. peptide.compeptide.com

A notable example of its use is in the synthesis of a Leu-enkephalin analogue, H-Tyr-a-Saa1-Phe-Leu-OMe, where this compound or a similarly protected tyrosine derivative would serve as the initial building block. thieme-connect.de The synthesis of short α-/β-mixed peptides, investigated as potential α-amylase inhibitors, also demonstrates the utility of protected tyrosine derivatives. mtu.edumdpi.com In one study, O-benzyl-L-tyrosine was first N-Boc protected and then coupled with a dipeptide ester to form a protected tripeptide, showcasing the step-by-step assembly of a linear sequence. mdpi.com

Table 1: Examples of Linear Peptides Synthesized Using Protected Tyrosine Derivatives

Peptide/Fragment Synthesis Strategy Role of Protected Tyr Research Focus
S. solfataricus RNase fragment (33-36) Solution-phase, stepwise Boc-Tyr(Boc)-OH coupled to a growing chain with a C-terminal benzyl ester. Enzyme structure-function studies. thieme-connect.de
Leu-enkephalin analogue Solution-phase Serves as the N-terminal residue in the peptide sequence. Development of bioactive peptide analogues. thieme-connect.de
N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH3 Solution-phase N-Boc-O-benzyl-tyrosine is coupled to a dipeptide ester. Synthesis of potential α-amylase inhibitors. mdpi.com
Goserelin fragments Solution-phase, fragment condensation Z-Tyr(Bzl) is part of a larger fragment coupled to another peptide segment. Synthesis of a pharmaceutical peptide. google.com

Use in the Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts. This compound and related protected tyrosine derivatives are instrumental in the synthesis of these constrained structures. The protected tyrosine can be incorporated into a linear precursor, which is then cyclized.

In the synthesis of a cyclic peptidomimetic, a linear precursor containing a Tyr(OBzl) residue was assembled and subsequently cyclized. uniupo.it The synthesis involved coupling a dipeptide with a tripeptide, Boc-Val-Tyr(OBzl)-Leu-OH, to create the linear sequence. After deprotection of the terminal groups, the cyclization was performed in a dilute solution to favor intramolecular reaction over intermolecular polymerization. The benzyl protecting group on the tyrosine side chain remains intact during these steps and is typically removed in the final deprotection stage, often via hydrogenolysis. uniupo.it This strategy ensures that the reactive phenolic hydroxyl group does not interfere with the cyclization reaction. uniupo.it

Fragment Condensation Strategies Utilizing this compound

For the synthesis of large peptides and small proteins, a convergent approach known as fragment condensation is often more efficient than a purely stepwise method. This strategy involves the synthesis of several smaller, protected peptide fragments, which are then coupled together. This compound is valuable in this context as it can serve as the C-terminal residue of a protected peptide fragment.

For example, a process for liquid-phase peptide synthesis (LPPS) describes the creation of fragments like H-Glu(OBzl)-Tyr(Bzl)-Leu-OBzl. google.com Here, the entire fragment, ending with the Tyr(Bzl)-OBzl residue, can be deprotected at the N-terminus and then coupled as a single unit to another fragment. This approach can lead to higher yields and purer products for complex targets. acs.org The synthesis of Goserelin, a peptide therapeutic, has been achieved through the condensation of three pre-formed fragments, where one fragment contained a Z-Tyr(Bzl)- moiety. google.com This highlights the industrial relevance of using such protected fragments in the large-scale production of peptide drugs.

Role in the Synthesis of Modified Peptides and Conjugates

The chemical handles provided by protected amino acids are essential for creating modified peptides and peptide conjugates. The benzyl-protected tyrosine derivative can be incorporated into a peptide sequence, and after selective deprotection, the free phenolic hydroxyl group can be targeted for specific modifications.

This approach is crucial for synthesizing phosphopeptides, which are vital for studying cellular signaling. While direct incorporation of phosphotyrosine is common, a post-synthetic modification strategy is also viable. rsc.org A peptide containing Tyr(Bzl) can be synthesized, and after removal of the benzyl group by hydrogenolysis, the exposed tyrosine residue can be phosphorylated on-resin. uni-regensburg.de

Furthermore, this compound can be a precursor for creating peptide-drug conjugates. For instance, tyrosine-chlorambucil analogues have been synthesized where the drug molecule is linked to the tyrosine. academie-sciences.fr The synthesis of tyrosine-based thiol derivatives also relies on initial protection of the tyrosine scaffold, including O-benzylation, followed by coupling and subsequent deprotection steps. academie-sciences.fr These modifications can enhance the therapeutic properties or serve as probes for biological studies.

Precursor for Tyrosine-Containing Drug Molecules and Biomarkers

Beyond its role in peptide synthesis, this compound and its parent compound O-Benzyl-L-tyrosine serve as key intermediates in the synthesis of various small-molecule pharmaceuticals and biomarkers. sigmaaldrich.com The protected tyrosine framework provides a versatile scaffold that can be elaborated into more complex molecular structures.

Research has shown the synthesis of tyrosine-based thiol derivatives where O- and N-protected tyrosine is the starting point. academie-sciences.fr Specifically, N-Boc protection and O-benzylation of tyrosine, followed by further modifications and couplings, lead to the target molecules. academie-sciences.fr The synthesis of tyrosine–chlorambucil analogues, which are potential anticancer agents, also utilizes protected tyrosine intermediates. academie-sciences.fr The ability to selectively manipulate the functional groups of tyrosine, enabled by protecting groups like benzyl ethers, is a cornerstone of the medicinal chemistry of tyrosine-derived compounds.

V. Advanced Research Directions and Emerging Applications

Computational Chemistry and Molecular Modeling Studies

Computational methods have become indispensable for predicting and understanding the behavior of complex biomolecules at an atomic level. For peptides containing tyrosine derivatives like H-Tyr(Bzl)-OBzl.HCl, molecular modeling provides profound insights into their structure, interaction, and reactivity, guiding the rational design of new therapeutic agents.

The three-dimensional shape (conformation) of a peptide is critical to its biological function. The introduction of a bulky, aromatic benzyl (B1604629) group, as in Tyr(Bzl), can significantly influence the peptide's folding and conformational preferences.

The table below summarizes findings from conformational studies on modified peptides.

Table 1: Conformational Analysis of Modified Peptides

Peptide/Molecule Studied Computational Method Key Findings Reference(s)
Protected Dipeptide (Boc-Gly-Leu-NHBnOMe) MMFF94s, HF/6-31G, M05-2X/6-31+G(d) The orientation of the benzyl (Bn) protecting group determines if the structure is closed or extended. iiserpune.ac.in
Dityrosine-containing peptide Molecular Dynamics (MD) Simulations Side chain rotamers are stable within a 400 ps trajectory in the peptide, unlike in the free amino acid. nih.gov

Docking Studies and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is instrumental in screening potential drug candidates and understanding the molecular basis of their activity. For peptides incorporating modified tyrosine, docking studies can predict how they will bind to target receptors, such as protein kinases.

In a typical docking study, the peptide is placed into the binding site of the receptor, and an algorithm calculates the most stable binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). mdpi.comnih.govsamipubco.com These studies have shown that derivatives of tyrosine are key components in inhibitors targeting receptor tyrosine kinases like EGFR, HER-2, and KDR. mdpi.com For example, docking simulations of pyrazole (B372694) derivatives with VEGFR-2, a tyrosine kinase receptor, revealed that specific compounds bind deeply within the active site pocket, with binding energies ranging from -5.92 to -10.09 kJ/mol. nih.govnih.gov The analysis of these docked complexes reveals crucial interactions, such as hydrogen bonds and van der Waals forces, between the ligand and specific amino acid residues in the receptor's active site, explaining the compound's inhibitory mechanism. mdpi.comnih.gov

The table below presents sample results from molecular docking studies.

Table 2: Molecular Docking of Tyrosine Kinase Inhibitors

Ligand Target Receptor Binding Energy (kJ/mol) Key Interaction Residues Reference(s)
Pyrazole derivative (1b) VEGFR-2 (2QU5) -10.09 Active site amino acids nih.govnih.gov
Pyrazole derivative (1e) VEGFR-2 (2QU5) -9.64 Active site amino acids nih.gov
4-(Arylaminomethyl)benzamide (analogue 10) T315I-mutant Abl (3QRJ) Not specified Bypasses bulk isoleucine residue mdpi.com

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and chemical reactivity of molecules. cumhuriyet.edu.trresearchgate.net These methods are used to calculate fundamental properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. cumhuriyet.edu.trajchem-a.com

Studies comparing phenylalanine and tyrosine have used DFT to show that phenylalanine has a smaller energy gap (0.19851 eV) than tyrosine (0.20501 eV), suggesting it is more reactive. cumhuriyet.edu.trresearchgate.net Such calculations are vital in drug design. For instance, in the development of potential Epidermal Growth Factor Receptor (EGFR) inhibitors, DFT calculations were used to assess the reactivity of hit compounds. ajchem-a.com One compound, C4, was identified as the most reactive due to having the lowest energy gap (3.20 eV), which correlated with its potential as an effective inhibitor. ajchem-a.com These computational tools allow researchers to predict the chemical behavior of tyrosine derivatives and prioritize the synthesis of compounds with the most promising electronic properties for therapeutic applications.

Table 3: Quantum Chemical Reactivity Descriptors

Molecule Method HOMO-LUMO Gap (ΔE) Implication Reference(s)
Phenylalanine DFT (B3LYP/6-311++G(d,p)) 0.19851 eV More reactive cumhuriyet.edu.tr, researchgate.net
Tyrosine DFT (B3LYP/6-311++G(d,p)) 0.20501 eV Less reactive than Phe cumhuriyet.edu.tr, researchgate.net
EGFR Inhibitor (C4) DFT (B3LYP/6-31G*) 3.20 eV Most reactive among hits ajchem-a.com

Design and Synthesis of Tyrosine-Modified Peptides with Enhanced Properties

The incorporation of modified amino acids is a powerful strategy for developing peptides with improved therapeutic characteristics. Using precursors like this compound allows for the site-specific introduction of tyrosine, which can then be deprotected or further modified to enhance properties such as stability and receptor binding selectivity.

A major challenge in peptide-based drug development is their susceptibility to degradation by proteases in the body. Chemical modifications can significantly enhance peptide stability, prolonging their half-life and therapeutic effect. abyntek.comresearchgate.net Strategies include:

Incorporation of Non-Natural Amino Acids: Replacing standard amino acids with unnatural ones can make peptide bonds unrecognizable to proteases. The use of this compound in synthesis allows for the introduction of a modified tyrosine that, after deprotection, could be further altered.

Backbone Modification: Altering the peptide backbone, for example, by creating peptidomimetics, can enhance stability. abyntek.com

Cyclization: Creating a cyclic structure by forming a covalent bond between the peptide's ends or side chains enhances resistance to enzymatic degradation. abyntek.com

Systematic modification of peptide sequences has been shown to yield inhibitors with improved stability. For example, in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, site-specific replacement of amino acids in a peptide sequence was performed to prevent degradation by enzymes like dipeptidyl peptidase-IV (DPP-IV) and enhance plasma stability. nih.gov The use of protecting groups like the benzyl group in this compound is fundamental to these synthetic efforts, ensuring the integrity of the tyrosine residue during the complex chemical steps required to build these stabilized peptides.

The ability of a drug to bind selectively to its intended target while avoiding others is crucial for maximizing efficacy and minimizing side effects. Modifying key amino acid residues, such as tyrosine, is a proven method for fine-tuning receptor selectivity. The hydroxyl group of tyrosine is a frequent target for post-translational modifications (e.g., phosphorylation, sulfation) and synthetic alterations that can dramatically alter binding affinity and specificity.

For example, research on the peptide hormone PYY3-36, a Y2 receptor agonist, demonstrated that modifying the C-terminal tyrosine residue could improve selectivity for the Y2 receptor. nih.gov Unexpectedly, replacing the tyrosine's hydroxyl group with a halogen or an amino group resulted in analogs with equipotent affinity but significantly improved Y2 receptor selectivity, making them promising candidates for obesity treatment. nih.gov Similarly, studies on chemokine receptors have shown that differential sulfation of adjacent tyrosine residues can act as a switch, regulating binding selectivity. acs.orgnih.gov A non-sulfated peptide bound to three different chemokines with nearly equal affinity, but the sulfation of one tyrosine residue led to a 9- to 16-fold increase in selectivity for one of the chemokines. acs.orgnih.gov

These examples highlight a powerful principle in ligand design: subtle chemical changes to a tyrosine side chain can translate into large effects on biological function. The synthesis of such precisely modified peptides relies on versatile building blocks like this compound, which allow chemists to strategically place tyrosine within a sequence for subsequent modification and optimization of receptor interactions.

Stability Enhancement

Development of Novel Protecting Group Strategies Relevant to Tyrosine

The benzyl (Bzl) group, utilized in this compound, is a conventional choice for protecting the phenolic hydroxyl function of tyrosine. thieme-connect.depeptide.com However, its removal often necessitates harsh acidic conditions, such as treatment with hydrogen fluoride (B91410) (HF), which can lead to undesirable side reactions like intramolecular benzylation of the aromatic ring. thieme-connect.deug.edu.pl This limitation has driven the development of alternative protecting groups to enhance stability and allow for milder, more selective cleavage.

To address the acid lability of the O-benzyl group, particularly in Boc-based solid-phase peptide synthesis (SPPS), halogenated benzyl derivatives have been introduced. thieme-connect.de The 2,6-dichlorobenzyl [Bzl(2,6-Cl₂)] group, for instance, is approximately 5000 times more stable to 50% trifluoroacetic acid (TFA) than the unsubstituted benzyl group, preventing premature deprotection during synthesis. thieme-connect.de Other strategies include the use of the 2-bromobenzylcarbonate (2-BrZ) group, which is stable in 50% TFA and can be removed with HF. peptide.com

A significant area of research is the development of photolabile protecting groups (PPGs), which offer spatiotemporal control over deprotection using light. thieme-connect.demdpi.com The o-nitrobenzyl group and its derivatives are common photocleavable options for masking hydroxyl functions. thieme-connect.de These PPGs can be cleaved under neutral conditions by UV light, typically around 320-365 nm, avoiding harsh chemical reagents that could compromise sensitive parts of a peptide. ug.edu.plthieme-connect.de

Enzyme-labile groups represent another advanced strategy, leveraging the high specificity of enzymes for deprotection under mild, biocompatible conditions. This approach is particularly valuable in the synthesis of delicate molecules like glycopeptides. nih.gov Furthermore, silicon-based protective groups, such as the trimethylsilylethyl (TMSE) group, have been developed. The TMSE group shows greater stability to dilute TFA compared to tert-butyl ethers and can be readily removed with neat TFA. nih.gov

A comparison of various protecting group strategies for the tyrosine hydroxyl function is provided below.

Protecting GroupCleavage ConditionsKey AdvantagesKey Disadvantages
Benzyl (Bzl) Catalytic hydrogenolysis; Strong acids (HF, TFMSA) thieme-connect.deug.edu.plWell-established; stable to many reagents. thieme-connect.denih.govHarsh cleavage conditions; risk of side reactions. thieme-connect.deug.edu.pl
2,6-Dichlorobenzyl (Dcb) Strong acid (HF) ug.edu.plMuch higher acid stability than Bzl, suitable for Boc-SPPS. thieme-connect.deug.edu.plStill requires strong acid for final cleavage.
Photolabile (e.g., o-Nitrobenzyl) UV irradiation (e.g., 320-365 nm) ug.edu.plthieme-connect.deHigh spatiotemporal control; very mild, neutral conditions. thieme-connect.dePotential for side reactions from photolysis byproducts. thieme-connect.de
tert-Butyl (tBu) Moderate acid (TFA) ug.edu.plStandard for Fmoc-SPPS; stable to base. peptide.comug.edu.plLess stable than Bzl derivatives in strong acid.
Trimethylsilylethyl (TMSE) Neat TFA nih.govHigher acid stability than tBu ethers; clean cleavage. nih.govNewer, less established than traditional groups.

Applications in Protein Engineering and Bioconjugation

Protected tyrosine derivatives are fundamental tools in protein engineering and bioconjugation, enabling the creation of proteins with novel functions. A primary application is the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. mdpi.comnih.gov This is often achieved by expanding the genetic code, where an orthogonal synthetase/tRNA pair is engineered to recognize the ncAA and incorporate it in response to a reassigned codon, such as an amber stop codon. mdpi.comnih.gov For example, researchers have engineered E. coli tyrosyl-tRNA synthetase (TyrRS) variants to specifically charge a suppressor tRNA with 3-iodo-L-tyrosine, allowing its precise insertion into proteins in both eukaryotic and mammalian cell systems. nih.govpnas.org

Once incorporated, the deprotected tyrosine side chain, with its unique phenolic hydroxyl group, serves as a versatile chemical handle for bioconjugation. This allows for the site-specific attachment of various molecules, including fluorophores, drug molecules, and polymers like polyethylene (B3416737) glycol (PEGylation). acs.org Several chemoselective reactions have been developed for tyrosine modification:

Mannich-type reactions and coupling with diazonium salts are established methods for labeling the tyrosine phenol (B47542) ring. google.com

The tyrosine-click reaction , which uses 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) derivatives, is a highly efficient and selective method that works under mild aqueous conditions. acs.orgresearchgate.net This reaction has been used to create antibody-drug conjugates and has shown greater stability than commonly used maleimide (B117702) linkages. acs.org

Enzyme-mediated conjugation , using enzymes like tyrosinase, can oxidize exposed tyrosine residues to ortho-quinones, which then react rapidly with cysteine residues to form protein-protein conjugates. acs.org

Palladium-mediated cross-coupling reactions represent a newer frontier, allowing for the installation of tyrosine phosphorylation and nitration analogs into proteins at specific sites. acs.org

These techniques provide precise control over the location of modification, which is crucial for preserving protein function and creating homogenous bioconjugates. researchgate.net

Future Perspectives in Peptide and Medicinal Chemistry Research

The future of peptide and medicinal chemistry is geared towards greater efficiency, sustainability, and the synthesis of increasingly complex molecules. A significant trend is the development of more "orthogonal" protecting group schemes, where different groups can be removed under discrete conditions without affecting others. thieme-connect.dewikipedia.org This pursuit is critical for the synthesis of intricate peptides and proteins with multiple modifications. nih.gov There is also a push towards minimizing protecting groups altogether. Research into N- to C-directional peptide synthesis, as opposed to the conventional C- to N- direction, aims to reduce the reliance on atom-intensive protecting groups and coupling reagents, offering a more sustainable and efficient manufacturing process. chemrxiv.orgnih.govnih.gov

The field of bioconjugation continues to evolve, with new methods for tyrosine modification expanding the toolkit for creating advanced biomaterials and therapeutics. acs.org The ability to site-specifically label proteins with drugs, imaging agents, or other functional moieties is essential for developing next-generation diagnostics and targeted therapies. acs.orggoogle.com Future work will likely focus on developing even more robust and selective ligation chemistries that can be performed under biocompatible conditions with high efficiency, further bridging the gap between chemical synthesis and biological systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for preparing stable stock solutions of H-Tyr(Bzl)-OBzl.HCl to ensure consistent experimental results?

  • Methodological Answer : To prepare stock solutions, dissolve the compound in DMSO at 10 mM, as it has limited aqueous solubility. Heat the solution to 37°C and use sonication for 10–15 minutes to enhance dissolution. Aliquot the solution to avoid repeated freeze-thaw cycles, which can degrade the compound. For in vivo studies, sequentially mix DMSO stock with PEG300, Tween 80, and saline to ensure clarity at each step .

Q. How should researchers handle and store this compound to prevent degradation during long-term experiments?

  • Methodological Answer : Store lyophilized powder at -20°C in a desiccator. For stock solutions, use -80°C for up to 6 months or -20°C for 1 month. Avoid exposure to moisture and light. Always confirm purity (>98%) via HPLC or NMR before use in critical experiments .

Advanced Research Questions

Q. What strategies can optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS), particularly when encountering steric hindrance?

  • Methodological Answer : Steric hindrance from the dual benzyl protecting groups (Bzl) may reduce coupling efficiency. Use coupling agents like HATU or PyBOP with DIEA in DMF to enhance reactivity. Pre-activate the amino acid for 5 minutes before adding to the resin. Monitor reaction progress with Kaiser tests and extend coupling times to 2 hours if necessary. For persistent issues, consider microwave-assisted synthesis to improve kinetics .

Q. How can researchers address discrepancies in reported solubility data for this compound across different experimental conditions?

  • Methodological Answer : Solubility variations may arise from batch-dependent purity or solvent quality. Validate solvent compatibility using a small aliquot (e.g., test solubility in DMSO, DMF, or THF). If precipitation occurs, centrifuge at 10,000 × g for 5 minutes and filter the supernatant (0.22 µm membrane). Cross-reference COA data and repeat solubility tests under controlled humidity .

Q. What analytical techniques are most effective for assessing the purity and structural integrity of this compound following prolonged storage?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 30 minutes). Compare retention times against fresh batches.
  • Structural Integrity : Perform 1H^1H-NMR in DMSO-d6 to confirm the presence of benzyl protons (δ 7.2–7.4 ppm) and the absence of decomposition peaks.
  • Quantitative Analysis : Mass spectrometry (ESI-MS) to verify molecular weight (397.9 g/mol) and detect impurities .

Notes for Experimental Design

  • Safety : Always use PPE (gloves, goggles) due to irritant properties (H315, H319). Work in a fume hood to avoid inhalation (H335) .
  • Reproducibility : Document solvent batch numbers and storage conditions meticulously. Variations in DMSO hygroscopicity can affect solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.